tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride
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Overview
Description
tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3 and a molecular weight of 252.74 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride typically involves the reaction of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate with hydrochloric acid. The reaction conditions usually require a controlled environment to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: Similar in structure but may have different reactivity and applications.
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMDZCABLMKRN-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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